molecular formula C24H15Cl2F3N2O2S B10875612 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B10875612
M. Wt: 523.4 g/mol
InChI Key: GJYDYUXLOZPNOH-UHFFFAOYSA-N
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Description

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions usually require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional ketone or alcohol groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline core and functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like 2-phenylquinoline and 6-chloroquinoline share structural similarities.

    Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides have similar functional groups.

Uniqueness

What sets 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE apart is its unique combination of a quinoline core with sulfonyl and acetamide groups, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C24H15Cl2F3N2O2S

Molecular Weight

523.4 g/mol

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H15Cl2F3N2O2S/c25-15-7-9-18-16(11-15)21(13-4-2-1-3-5-13)22(23(33)31-18)34-12-20(32)30-19-10-14(24(27,28)29)6-8-17(19)26/h1-11H,12H2,(H,30,32)(H,31,33)

InChI Key

GJYDYUXLOZPNOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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